molecular formula C7H12N2S B1283612 3-(tert-Butyl)isothiazol-5-amine CAS No. 89151-73-5

3-(tert-Butyl)isothiazol-5-amine

Cat. No. B1283612
CAS RN: 89151-73-5
M. Wt: 156.25 g/mol
InChI Key: NKEZLXWGJLPQGH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)isothiazol-5-amine is a chemical compound that is part of a broader class of isothiazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the isothiazole ring can influence the physical and chemical properties of the molecule, potentially leading to unique reactivity and biological activity.

Synthesis Analysis

The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the use of di-tert-butyl dicarbonate (Boc2O) has been shown to convert alkyl and aryl amines to the corresponding isothiocyanates, which are precursors to isothiazole compounds[“]. Another approach involves the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines to obtain triazole oxides, which can be further transformed into various substituted triazoles[“]. Additionally, the reduction of N-benzylidene-thiazol-2-amine derivatives has been used to synthesize tert-butyl-containing thiazol-2-amines with potential antitumor activity[“][“].

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, a compound with a tert-butyl group on the thiazole ring was found to crystallize in the monoclinic system, and its structure was determined to include intermolecular hydrogen bonds and π...π contacts that stabilize the three-dimensional network[“]. Another similar compound crystallizes in the triclinic system, and its structure was also determined by single-crystal X-ray diffraction[“].

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions. For instance, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides can yield different triazole derivatives[“]. The fluoride-mediated nucleophilic substitution of tert-butyl isothiazole carboxylates with amines is another example of a reaction that leads to the formation of 5-(alkylamino)isothiazoles[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by the substituents on the isothiazole ring. The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility. The presence of this group can also influence the boiling and melting points of the compound. For example, the tert-butyl group in 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones was successfully removed to yield compounds with different physical properties[“]. Additionally, the tert-butyl group can be used as a protecting group for amines, as demonstrated in the N-tert-butyloxycarbonylation of amines in water[“].

Scientific research applications

Synthesis and Reactivity

  • Fluoride-Mediated Synthesis: 3-(tert-Butyl)isothiazol-5-amine is utilized in fluoride-mediated nucleophilic substitution reactions, offering a pathway for synthesizing 5-(alkylamino)isothiazoles under mild conditions (Zubenko & Potkin, 2009).

  • Structural Analysis and Antitumor Activity: This compound plays a role in the synthesis of derivatives with potential antitumor activity, as indicated by the synthesis and crystal structure analysis of related thiazole compounds (叶姣 et al., 2015).

  • Intermediates for Asymmetric Synthesis: It is also used in the preparation of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of amines (Ellman et al., 2002).

  • Synthesis of Isothiocyanates: Alkyl and aryl amines, including 3-(tert-Butyl)isothiazol-5-amine, are converted to corresponding isothiocyanates using di-tert-butyl dicarbonate, showing its versatility in chemical synthesis (Munch et al., 2008).

  • Preparation of Schiff-base Complexes: It is used in the synthesis of Schiff-base complexes which have applications in luminescent materials and coordination chemistry (Wong et al., 2004).

Biomedical Applications

  • Antimicrobial Agents: Derivatives of 3-(tert-Butyl)isothiazol-5-amine have been synthesized and evaluated for their antimicrobial properties, indicating potential in pharmaceutical applications (Malik & Patel, 2017).

  • Amination Reactions in Therapeutic Synthesis: The compound is involved in iodine-catalyzed amination of benzoxazoles, a process important for synthesizing therapeutically active compounds (Lamani & Prabhu, 2011).

Chemical Synthesis and Catalysis

  • Catalytic Applications: It is involved in the synthesis and study of chemical structures for use in catalysis, demonstrating its utility in chemical engineering and materials science (Chankeshwara & Chakraborti, 2006).

  • Synthesis of Heterocyclic Compounds: The compound is key in the preparation of various heterocyclic structures, highlighting its importance in organic synthesis (Padwa et al., 2003).

  • Functional Group Transformations: It plays a role in the de-tert-butylation of triazole-thione compounds, showcasing its relevance in functional group transformations (RashidiN. & BeradB., 2012).

properties

IUPAC Name

3-tert-butyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZLXWGJLPQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568477
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)isothiazol-5-amine

CAS RN

89151-73-5
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (Z)-3-amino-4,4-dimethyl-pent-2-enethioic acid amide (8.3 g, 525 mmol) and potassium carbonate (14.4 g, 105 mmol) in 140 mL of diethyl ether is added a solution of iodine (13.2 g, 52.5 mmol) in 20 mL of diethyl ether at reflux. The mixture is refluxed for 2 h and cooled. Water is added and the layers separated. The organic layer is washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude mixture is purified by flash chromatography to afford title compound in 53% yield. ESI m/z 157=MH+
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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